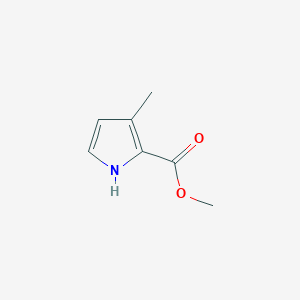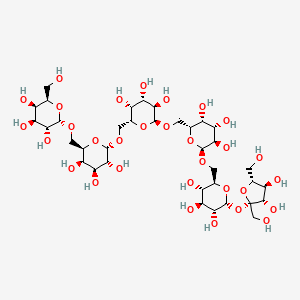
Methyl 3-methyl-1H-pyrrole-2-carboxylate
描述
Methyl 3-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing one nitrogen atom. This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for synthesizing this compound involves the esterification of 3-methyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production: Industrially, the compound can be synthesized using a high-pressure reactor where 3-methyl-1H-pyrrole-2-carboxylic acid is reacted with methanol in the presence of a catalyst like zinc oxide. The reaction is conducted at elevated temperatures and pressures to achieve high yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyrrole-2-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 3-methyl-1H-pyrrole-2-carboxaldehyde using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2-position. Reagents like bromine or chlorine can be used to introduce halogen atoms into the ring structure.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenation Reagents: Bromine, chlorine.
Major Products:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: 3-Methyl-1H-pyrrole-2-carboxaldehyde.
Substitution: Halogenated pyrrole derivatives.
科学研究应用
Medicinal Chemistry Applications
1. Antimicrobial Activity:
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. Methyl 3-methyl-1H-pyrrole-2-carboxylate has been explored as a scaffold for developing new antimicrobial agents. For instance, modifications to the pyrrole ring have led to compounds with enhanced activity against drug-resistant strains of bacteria, including Mycobacterium tuberculosis .
2. Anti-Tuberculosis Agents:
In a study focusing on the design of new anti-tuberculosis agents, pyrrole derivatives were synthesized based on the structure of MmpL3, a target protein in Mycobacterium tuberculosis. Compounds derived from this compound showed promising inhibitory activity against this protein, suggesting potential for treating resistant tuberculosis strains .
Organic Synthesis Applications
1. Synthesis of Bioactive Molecules:
this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its reactivity allows it to participate in diverse chemical reactions, including:
- Condensation Reactions: Used in forming complex organic structures.
- Cyclization Reactions: Facilitates the formation of cyclic compounds that may possess unique pharmacological properties.
2. Development of Pharmaceuticals:
The compound has been utilized in synthesizing pharmaceuticals targeting various diseases, including antiviral agents for HIV and inhibitors for angiotensin II . The versatility of the pyrrole structure allows for modifications that can enhance efficacy and reduce toxicity.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Results/Findings |
|---|---|---|
| Antimicrobial Activity | Synthesis of new antimicrobial agents | Enhanced activity against drug-resistant bacteria |
| Anti-Tuberculosis Agents | Inhibition of MmpL3 | Promising results against Mycobacterium tuberculosis |
| Organic Synthesis | Intermediate for bioactive molecules | Facilitates diverse chemical reactions |
| Pharmaceutical Development | Targeting HIV and angiotensin II | Effective synthesis of key pharmaceutical compounds |
Case Studies
Case Study 1: Antimicrobial Derivatives
A recent investigation into the antimicrobial properties of pyrrole derivatives revealed that certain modifications to this compound significantly improved its efficacy against Gram-positive bacteria. The study highlighted structure-activity relationships that guided the design of more potent derivatives .
Case Study 2: Anti-TB Research
In a systematic study on anti-tuberculosis agents, researchers synthesized a series of pyrrole-based compounds, including those derived from this compound. These compounds were tested for their ability to inhibit MmpL3, resulting in several candidates with low cytotoxicity and high efficacy against drug-resistant strains .
作用机制
The mechanism of action of methyl 3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes involved in disease pathways.
相似化合物的比较
Methyl 3-methyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:
Methyl 1-methylpyrrole-2-carboxylate: Similar in structure but with a different substitution pattern, leading to variations in reactivity and applications.
Ethyl 3-methyl-1H-pyrrole-2-carboxylate: The ethyl ester variant, which may have different solubility and reactivity properties.
3-Methyl-1H-pyrrole-2-carboxylic acid: The carboxylic acid form, which can be used as a precursor in the synthesis of esters like this compound.
The uniqueness of this compound lies in its specific substitution pattern and ester functionality, which confer distinct chemical properties and reactivity compared to its analogs.
生物活性
Methyl 3-methyl-1H-pyrrole-2-carboxylate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound (C7H9NO2) is characterized by a pyrrole ring substituted with a methyl group at the 3-position and a carboxylate ester at the 2-position. The molecular structure is critical for its biological activity, influencing interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that pyrrole derivatives, including this compound, exhibit potent antimicrobial properties. For instance, compounds with similar pyrrole structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Antitubercular Activity
A notable area of research is the antitubercular activity of pyrrole derivatives. In one study, the structure-activity relationship (SAR) of pyrrole-2-carboxamide compounds revealed that modifications to the pyrrole ring significantly enhanced anti-tuberculosis (TB) activity. Compounds demonstrated MIC values below 0.016 μg/mL against drug-resistant strains of Mycobacterium tuberculosis . While specific data on this compound is limited, its structural analogs suggest potential efficacy against TB.
Cytotoxicity and Safety Profile
The cytotoxicity of this compound has been assessed in various studies. Compounds derived from pyrrole structures often show low cytotoxicity in mammalian cell lines, indicating a favorable safety profile for further development . For example, certain derivatives exhibited IC50 values greater than 64 μg/mL, suggesting a wide therapeutic window .
The mechanisms by which this compound exerts its biological effects are under investigation. Key proposed mechanisms include:
- Inhibition of Enzymatic Activity : Pyrrole derivatives may inhibit specific enzymes critical for microbial survival, such as dihydroorotate dehydrogenase (DHODH), which is an established target for malaria treatment .
- Disruption of Membrane Integrity : Some studies suggest that pyrrole compounds can disrupt bacterial membranes, leading to cell lysis and death .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrole ring and substituents can dramatically affect biological activity. For instance:
| Compound | Substituent | MIC (μg/mL) | Notes |
|---|---|---|---|
| Compound A | Methyl at position 3 | <0.016 | Excellent anti-TB activity |
| Compound B | Chlorophenyl at position 4 | 3.7 | Reduced activity compared to A |
| Compound C | Fluorophenyl moiety | <0.016 | Potent against resistant strains |
These findings highlight the importance of specific substituents in enhancing the potency and selectivity of pyrrole-based compounds .
Case Study: Antituberculosis Activity
In a recent study focused on the development of new anti-TB agents, researchers synthesized various pyrrole derivatives and evaluated their efficacy against M. tuberculosis. One compound demonstrated an MIC value of 0.4 μM against an isoniazid-resistant strain, showcasing the potential of methyl-substituted pyrroles in overcoming drug resistance .
Case Study: Antimalarial Properties
Another significant study evaluated the antimalarial properties of pyrrole derivatives, including those similar to this compound. The compounds showed promising results in preventing infection by Plasmodium falciparum, with a long half-life that supports once-weekly dosing for chemoprevention .
属性
IUPAC Name |
methyl 3-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-8-6(5)7(9)10-2/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBQAWKPLZMZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640610 | |
| Record name | Methyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40611-69-6 | |
| Record name | Methyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















